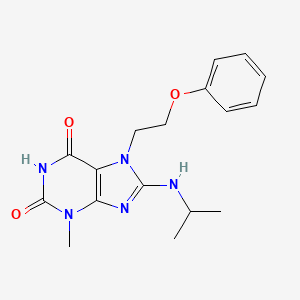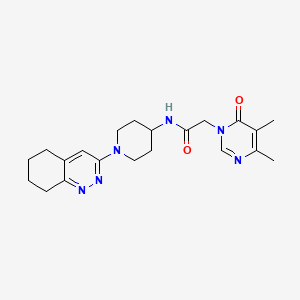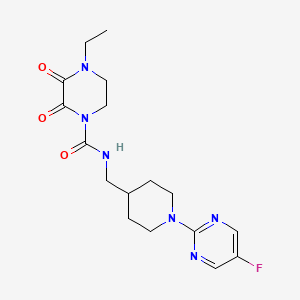
methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate" is a complex organic molecule notable for its distinct structure and functional groups It is composed of a chlorinated benzoate core, an oxadiazole ring, and a pyridin-2(1H)-one moiety, highlighting the diversity of synthetic chemistry in modern pharmaceutical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate typically involves multi-step reactions combining both organic and organometallic chemistry techniques. Key steps may include:
Formation of the Oxadiazole Ring: : Cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Construction of the Pyridin-2(1H)-one Moiety: : This could involve the reaction of a suitable amide or ketone with a chlorinated pyridine precursor under specific dehydrating conditions.
Amide Bond Formation: : Coupling of the oxadiazole and pyridin-2(1H)-one intermediates through amide bond formation, typically using activating agents like carbodiimides or coupling reagents such as HATU.
Industrial Production Methods
While laboratory-scale synthesis might focus on precision and yield optimization, industrial production scales up these reactions, emphasizing cost efficiency and environmental safety. High-throughput methods like flow chemistry or microwave-assisted synthesis could be employed to streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical transformations, including:
Substitution Reactions: : The chlorinated benzoate moiety allows for nucleophilic aromatic substitution (SNAr) reactions.
Oxidation-Reduction Reactions: : The oxadiazole and pyridin-2(1H)-one rings can engage in redox reactions under suitable conditions.
Hydrolysis: : The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: : Often carried out with nucleophiles like amines or thiols under mild to moderate conditions.
Oxidation: : Using agents like potassium permanganate or osmium tetroxide.
Reduction: : Achieved using hydride donors such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The specific products depend on the reaction type but could include various substituted derivatives, oxidized forms, or hydrolyzed fragments.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate finds extensive use in multiple research domains:
Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.
Biology: : For studying enzyme interactions and inhibitor design.
Medicine: : Potentially as a lead compound in drug discovery, especially in oncology or antimicrobial research.
Industry: : Used in developing specialized materials with unique chemical properties.
Mecanismo De Acción
The compound likely exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyridin-2(1H)-one rings can form hydrogen bonds and π-π interactions, facilitating strong and specific binding to biological macromolecules. Pathways involved might include inhibition of enzymatic activity or modulation of receptor functions, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-acetamidobenzoate
3-(p-Tolyl)-1,2,4-oxadiazole derivatives
Pyridin-2(1H)-one analogs
Uniqueness
Compared to these compounds, methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate stands out due to the specific combination of functional groups that contribute to its unique chemical reactivity and potential biological activity. This combination allows for targeted interactions in scientific applications, making it a versatile tool in research and development.
That's quite the mouthful! In short, this compound is a brilliant example of modern chemistry's prowess, with rich potential across various fields.
Propiedades
IUPAC Name |
methyl 5-chloro-2-[[2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-14-3-5-15(6-4-14)22-27-23(34-28-22)16-7-10-21(31)29(12-16)13-20(30)26-19-9-8-17(25)11-18(19)24(32)33-2/h3-12H,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHVMDSRONBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)
![N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)
![1-(2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2726380.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)

![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)


![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide](/img/structure/B2726396.png)
![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)
![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)

